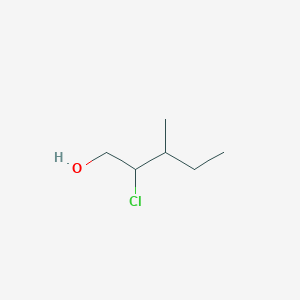

2-Chloro-3-methylpentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEZQMVVQHICOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Methylpentan 1 Ol

Direct Chlorination of Pentanol (B124592) Derivatives

A primary route for synthesizing 2-chloro-3-methylpentan-1-ol involves the direct conversion of the hydroxyl group in a pentanol derivative into a chlorine atom. This transformation typically employs specific chlorinating agents that can effectively replace the -OH group.

The efficiency and outcome of the chlorination of alcohols using thionyl chloride can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalytic or basic additives. To enhance reaction rates, heating is often required. reddit.com

The addition of a tertiary amine, such as pyridine (B92270), is a common strategy. rsc.org Pyridine acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, which can prevent unwanted acid-mediated side reactions. wikipedia.orgthieme-connect.de The use of catalytic amounts of N,N-dimethylformamide (DMF) can also promote the reaction through the formation of a reactive Vilsmeier-Haack intermediate. rsc.org The choice of solvent can also play a critical role; reactions can be run neat (using thionyl chloride as both reactant and solvent) or in an inert solvent like toluene. reddit.comrsc.orgyoutube.com

Table 1: Optimization Parameters for Alcohol Chlorination with SOCl₂

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature | Heating/Reflux | Increases reaction rate. | reddit.com |

| Additive (Base) | Pyridine | Neutralizes HCl byproduct; favors Sɴ2 mechanism. | wikipedia.orgthieme-connect.de |

| Additive (Catalyst) | N,N-dimethylformamide (DMF) | Forms a highly reactive intermediate to accelerate the reaction. | rsc.org |

| Solvent | Inert (e.g., Toluene) or Neat | Provides a medium for the reaction; neat conditions can be used if the alcohol is soluble. | reddit.comyoutube.com |

The reaction of an alcohol with thionyl chloride can proceed through two primary mechanistic pathways: nucleophilic substitution internal (Sɴi) or bimolecular nucleophilic substitution (Sɴ2). masterorganicchemistry.com The operative mechanism is largely determined by the reaction conditions, particularly the presence or absence of a base like pyridine. wikipedia.org

The first step in both pathways is the reaction of the alcohol with thionyl chloride to form an alkyl chlorosulfite intermediate. masterorganicchemistry.com

Sɴi (Substitution Nucleophilic internal) Pathway: In the absence of a base, the alkyl chlorosulfite can decompose via the Sɴi mechanism. This pathway involves the formation of an intimate ion pair between the carbocation and the chlorosulfite anion. wikipedia.orgmasterorganicchemistry.com The chloride is delivered from the front side, from the chlorosulfite group itself, leading to the formation of the alkyl chloride with retention of stereochemical configuration. wikipedia.orgyoutube.com

Sɴ2 (Substitution Nucleophilic bimolecular) Pathway: When a base such as pyridine is added to the reaction, the mechanism shifts to a standard Sɴ2 pathway. masterorganicchemistry.comyoutube.com The pyridine reacts with the intermediate, displacing the chloride. wikipedia.org This free chloride ion is now a potent nucleophile that attacks the carbon atom from the backside, leading to displacement of the leaving group and an inversion of stereochemical configuration. libretexts.orgwikipedia.org For primary alcohols like 3-methylpentan-1-ol, the Sɴ2 mechanism is generally the predominant pathway. masterorganicchemistry.com

Table 2: Comparison of Sɴi and Sɴ2 Mechanisms for Alcohol Chlorination

| Feature | Sɴi Mechanism | Sɴ2 Mechanism |

|---|---|---|

| Conditions | SOCl₂ alone or in a non-coordinating solvent. | SOCl₂ in the presence of a base (e.g., pyridine). |

| Nucleophile | Internal chloride from the alkyl chlorosulfite intermediate. | External chloride ion (Cl⁻). |

| Stereochemistry | Retention of configuration. | Inversion of configuration. |

| Reference | wikipedia.orgyoutube.commasterorganicchemistry.com | wikipedia.orgmasterorganicchemistry.comyoutube.com |

Phosphorus trichloride (B1173362) (PCl₃) is another reagent used in organic synthesis to convert primary and secondary alcohols into their corresponding alkyl chlorides. wikipedia.org The reaction involves the displacement of the hydroxyl group by a chlorine atom. While effective, thionyl chloride is often preferred as it generally provides better yields for this transformation. wikipedia.org The reaction with PCl₃ produces phosphorous acid (H₃PO₃) as a byproduct, which, unlike the gaseous byproducts from SOCl₂, is a non-volatile liquid that must be separated from the product during workup.

Reaction of 3-methylpentan-1-ol with Thionyl Chloride (SOCl₂)

Reduction of Halogenated Carboxylic Acids

An alternative synthetic route to this compound involves starting with a more oxidized precursor, such as a halogenated carboxylic acid, and selectively reducing the carboxylic acid functional group.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent used extensively in organic chemistry. wikipedia.orgorganic-chemistry.org It is capable of reducing a wide range of functional groups, including the efficient conversion of carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.com Therefore, this compound can be synthesized by the LAH reduction of 2-chloro-3-methylpentanoic acid.

Catalytic Hydrogenation Approaches for Halogenated Carboxylic Acid Derivatives

The conversion of carboxylic acids into alcohols via hydrogenation is a key transformation in organic chemistry, representing an atom-economical route that produces only water as a byproduct. rsc.orgrsc.org The synthesis of this compound can be envisioned through the catalytic hydrogenation of its corresponding carboxylic acid precursor, 2-chloro-3-methylpentanoic acid. nih.gov

Generally, the carbonyl group of a carboxylic acid is less reactive towards hydrogenation than other functional groups like alkenes or ketones, often necessitating forcing conditions such as high temperatures and pressures. tcichemicals.com However, the development of advanced catalyst systems has enabled this transformation under more manageable conditions. Both heterogeneous and homogeneous catalysts are employed for this purpose.

Heterogeneous catalysts, such as those based on ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd), are effective for the hydrogenation of various carboxylic acids. rsc.org For instance, ruthenium complexes have demonstrated the ability to reduce esters to alcohols, a reaction closely related to the direct hydrogenation of carboxylic acids. tcichemicals.com The choice of catalyst and support material is crucial and can influence both the efficiency and selectivity of the reaction.

Homogeneous catalysts, particularly low- and high-valent transition-metal complexes, have also been developed for the hydrogenation of carboxylic acids. rsc.orgrsc.org These catalysts offer the advantage of high activity and selectivity under milder reaction conditions. The mechanism often involves the coordination of the carboxylic acid to the metal center, followed by hydride transfer and subsequent steps to yield the primary alcohol.

| Catalyst Type | Metal Center | Typical Conditions | Reference |

|---|---|---|---|

| Homogeneous Complex | Ruthenium (Ru) | Mild temperature and pressure | rsc.orgtcichemicals.com |

| Homogeneous Complex | Iridium (Ir) | Mild temperature and pressure | rsc.org |

| Homogeneous Complex | Rhodium (Rh) | Mild temperature and pressure | rsc.org |

| Heterogeneous | Palladium (Pd) | Elevated temperature and pressure | rsc.org |

Stereoselective Synthesis of this compound and its Enantiomers

The structure of this compound contains two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Accessing these isomers in an enantiomerically pure form is crucial for applications where specific stereochemistry is required, such as in the synthesis of pharmaceuticals or other biologically active molecules. Stereoselective synthesis provides the tools to achieve this control.

Diastereoselective and Enantioselective Routes to Chiral Chlorohydrins

The synthesis of enantiopure chlorohydrins is a well-established field, with several reliable methods available that could be adapted for the preparation of specific stereoisomers of this compound. acs.org These methods often start with a prochiral precursor, such as an α-chloroketone, and use a chiral reagent or catalyst to induce stereoselectivity.

Key enantioselective strategies include:

Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst, often based on transition metals like ruthenium or rhodium, to reduce a prochiral α-chloroketone to the corresponding chlorohydrin with high enantiomeric excess. acs.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The chiral version of this reaction employs a chiral aluminum or other metal alkoxide to achieve the stereoselective reduction of the ketone precursor. acs.org

Enzymatic Reduction: Biocatalysis offers a powerful and environmentally benign route. Ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) can be used in bienzymatic cascades to perform stereodivergent reductions of α-chloroenones, providing access to multiple stereoisomers of the final chlorohydrin product. acs.org

Another sophisticated approach involves the use of chiral allylboranes. For example, chiral (Z)-(γ-haloallyl)boranes have been shown to react with aldehydes to produce syn-vinylchlorohydrins with high diastereoselectivity (de) and enantioselectivity (ee). acs.org This methodology allows for the construction of the chlorohydrin functionality with excellent stereochemical control.

Kinetic Resolution Techniques for Stereoisomers

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. For separating the stereoisomers of this compound, enzymatic kinetic resolution is a particularly effective strategy. nih.gov

Lipases are commonly used enzymes for this purpose. In a typical procedure, a racemic mixture of the alcohol is subjected to acylation using an acyl donor like vinyl acetate. The lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. nih.govmdpi.com This results in a mixture of one enantiomer in its acylated (ester) form and the other, unreacted enantiomer in its original alcohol form. These two compounds can then be separated by standard chromatographic techniques.

The choice of lipase is critical for achieving high selectivity. Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia), Candida antarctica (CALB), and other microbial sources have been widely used for the resolution of various chiral alcohols. nih.govrsc.org However, the efficiency of the resolution, often expressed as the enantiomeric ratio (E-value), can be highly dependent on the substrate structure. Studies on primary alcohols with a methyl group at the C2 position, a structural feature of this compound, have shown that the enantioselectivity can be modest (E ≈ 10) for simple alkanols, while substrates containing aryl groups often exhibit much higher E-values. rsc.org

| Lipase Source | Common Designation | Application Notes | Reference |

|---|---|---|---|

| Burkholderia cepacia (formerly Pseudomonas cepacia) | PSL, Lipase PS | Widely used for resolving primary and secondary alcohols. Selectivity is substrate-dependent. | nih.govrsc.org |

| Candida antarctica Lipase B | CALB, Novozym 435 | Highly efficient and versatile lipase, often immobilized for stability and reuse. | nih.govsemanticscholar.org |

| Candida rugosa | CRL | Effective in the resolution of various esters and alcohols. | nih.gov |

| Pseudomonas sp. | - | Used for enantioselective acylation of chlorohydrins. | nih.gov |

Preparation from Alkene Precursors (e.g., via Halohydrin Formation)

The synthesis of chlorohydrins from alkene precursors is a classic and direct method. This reaction involves the electrophilic addition of a chlorine atom and a hydroxyl group across the double bond. For the synthesis of this compound, a logical starting alkene would be 3-methylpent-1-ene.

The reaction is typically carried out by treating the alkene with an electrophilic chlorine source, such as chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), in the presence of water. The mechanism proceeds through a cyclic chloronium ion intermediate. Water then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion to open the ring. pearson.com

The regioselectivity of this addition is governed by Markovnikov's rule. The nucleophile (water) attacks the more substituted carbon atom of the chloronium ion, as this carbon can better stabilize the partial positive charge. pearson.com In the case of 3-methylpent-1-ene, the two carbons of the double bond are C1 (primary) and C2 (secondary). Therefore, water will preferentially attack the C2 position, leading to the formation of 1-chloro-3-methylpentan-2-ol as the major product, an isomer of the desired compound. Achieving the anti-Markovnikov addition required to place the hydroxyl group at the C1 position and form this compound directly through this method is challenging and would require alternative synthetic strategies.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Methylpentan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol group is a site of significant reactivity, participating in oxidation, esterification, etherification, and alkoxide formation.

As a primary alcohol, the hydroxyl group of 2-Chloro-3-methylpentan-1-ol can be oxidized to form either an aldehyde (2-chloro-3-methylpentanal) or a carboxylic acid (2-chloro-3-methylpentanoic acid). The final product depends on the strength and type of the oxidizing agent used and the reaction conditions.

The choice of oxidizing agent is critical in determining the outcome of the oxidation of this compound. Strong oxidizing agents typically convert the primary alcohol directly to a carboxylic acid, while milder reagents can isolate the intermediate aldehyde.

Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in an acidic solution (Jones reagent) will oxidize the primary alcohol to the corresponding carboxylic acid, 2-chloro-3-methylpentanoic acid. learncbse.in

Mild Oxidizing Agents: To stop the oxidation at the aldehyde stage (2-chloro-3-methylpentanal), milder and more selective reagents are required. Pyridinium chlorochromate (PCC) is a common choice for this transformation.

The following table summarizes the products formed with different oxidizing agents.

Table 1: Products of Oxidation of this compound

| Oxidizing Agent | Reagent Formula | Product | Product Class |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | 2-Chloro-3-methylpentanoic acid | Carboxylic Acid |

| Chromium Trioxide (Jones) | CrO₃ / H₂SO₄ | 2-Chloro-3-methylpentanoic acid | Carboxylic Acid |

Achieving selective oxidation is paramount for synthetic utility. The oxidation of a primary alcohol proceeds via an aldehyde intermediate. In the presence of water and a strong oxidizing agent, this aldehyde is rapidly hydrated and further oxidized to a carboxylic acid.

To selectively obtain 2-chloro-3-methylpentanal, the reaction must be conducted under anhydrous conditions using a reagent like PCC. This prevents the formation of the hydrate (B1144303) intermediate, thereby halting the oxidation at the aldehyde stage. This control allows chemists to isolate the desired aldehyde for subsequent reactions.

The hydroxyl group can be converted into esters and ethers, which are important functional groups in organic chemistry.

Esterification: In a process known as Fischer esterification, this compound can react with a carboxylic acid in the presence of an acid catalyst (commonly H₂SO₄) to form an ester. The reaction is an equilibrium process, and water is removed to drive it towards the product.

Etherification: The formation of an ether from this compound is commonly achieved through the Williamson ether synthesis. doubtnut.com This two-step process involves first converting the alcohol to its conjugate base, an alkoxide, followed by a reaction with an alkyl halide. doubtnut.com

The hydroxyl proton of this compound is weakly acidic and can be removed by a strong base to form an alkoxide. Common reagents for this deprotonation include alkali metals like sodium (Na) or strong bases such as sodium hydride (NaH).

The resulting 2-chloro-3-methylpentan-1-oxide anion is a potent nucleophile. Its reactivity is central to reactions like the Williamson ether synthesis, where it attacks an electrophilic carbon of an alkyl halide in an S_N2 reaction to form an ether. doubtnut.comdoubtnut.com The alkoxide can also act as a strong base, promoting elimination reactions in certain substrates.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Reactions Involving the Chlorine Atom

The chlorine atom is attached to a secondary carbon, making this site susceptible to nucleophilic substitution and elimination reactions. The chlorine atom functions as a good leaving group.

Nucleophilic Substitution: The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles. However, as a secondary halide, it is subject to steric hindrance, which can slow the rate of S_N2 reactions compared to primary halides. byjus.comvedantu.com Strong, small nucleophiles can displace the chloride to form a new bond.

Elimination Reactions: In the presence of a strong, non-nucleophilic, or sterically hindered base, an E2 elimination reaction is favored. doubtnut.com For instance, treatment with ethanolic potassium hydroxide (B78521) (KOH) would likely lead to dehydrohalogenation. youtube.comdoubtnut.com This process involves the removal of the chlorine atom and a proton from an adjacent carbon atom to form an alkene. According to Saytzeff's rule, the major product would be the more substituted, and therefore more stable, alkene. byjus.com

The potential products from an elimination reaction are summarized below.

Table 2: Potential Elimination Products of this compound

| Product Name | Structure | Substitution Pattern | Expected Yield |

|---|---|---|---|

| 3-Methylpent-1-en-1-ol | CH₂(OH)-CH=C(CH₃)-CH₂-CH₃ | Disubstituted | Minor |

An important reaction pathway for this molecule involves an intramolecular reaction. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then attack the carbon bearing the chlorine atom in an intramolecular S_N2 reaction, leading to the formation of a cyclic ether, specifically an epoxide.

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

This compound, being a primary alkyl halide, is highly susceptible to nucleophilic substitution reactions, predominantly following the Sɴ2 mechanism. The Sɴ1 pathway is generally disfavored for primary substrates due to the high energy and instability of the corresponding primary carbocation.

The general mechanism for an Sɴ2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the chlorine atom. This concerted step results in the displacement of the chloride leaving group and an inversion of stereochemistry at the reaction center, if it is chiral.

Influence of Substrate Stereochemistry on Sɴ1/Sɴ2 Pathway

The stereochemistry of the substrate plays a crucial role in determining the reaction pathway. For a primary alkyl halide like this compound, the Sɴ2 pathway is sterically accessible. The presence of a methyl group at the adjacent C3 position introduces some steric hindrance, but it is generally not sufficient to completely inhibit the backside attack required for an Sɴ2 reaction.

The Sɴ1 pathway, which involves the formation of a planar carbocation intermediate, would lead to a racemic mixture of products if the carbocation were chiral. However, the formation of a primary carbocation at C2 is energetically unfavorable. Therefore, even with potential neighboring group participation from the hydroxyl group, the Sɴ2 mechanism remains the more probable route for substitution reactions of this compound.

Substitution with Various Nucleophiles (e.g., OH⁻, Amines)

The reaction of this compound with various nucleophiles can lead to a diverse range of products. The choice of nucleophile is critical in directing the outcome of the reaction.

Hydroxide (OH⁻): In the presence of a strong base like hydroxide, both substitution and elimination reactions are possible. For substitution, the hydroxide ion acts as a nucleophile, attacking the C2 carbon to displace the chloride and form 3-methylpentane-1,2-diol. This reaction is typically carried out under conditions that favor substitution over elimination, such as lower temperatures and the use of a less sterically hindered base.

Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride to form the corresponding amino alcohols. For instance, reaction with ammonia (B1221849) would yield 2-amino-3-methylpentan-1-ol, while reaction with a primary amine like methylamine (B109427) would result in 2-(methylamino)-3-methylpentan-1-ol. These reactions are fundamental in the synthesis of various biologically active molecules and ligands.

| Nucleophile | Product of Substitution |

| Hydroxide (OH⁻) | 3-Methylpentane-1,2-diol |

| Ammonia (NH₃) | 2-Amino-3-methylpentan-1-ol |

| Methylamine (CH₃NH₂) | 2-(Methylamino)-3-methylpentan-1-ol |

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. The primary mechanisms for elimination are E1 and E2. Given that it is a primary alkyl halide, the E2 mechanism is generally favored, especially in the presence of a strong, sterically hindered base. The E1 pathway is unlikely due to the instability of the primary carbocation intermediate.

The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond.

Competition between Substitution and Elimination Pathways

A significant aspect of the reactivity of this compound is the competition between Sɴ2 and E2 pathways. The outcome of the reaction is heavily influenced by the nature of the base/nucleophile, the solvent, and the temperature.

Strong, non-bulky bases/nucleophiles (e.g., NaOH, EtO⁻) tend to favor Sɴ2 reactions at lower temperatures.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because their bulkiness makes it difficult to act as a nucleophile and attack the sterically shielded carbon atom.

Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

Influence of Base and Solvent on Elimination Products

The choice of base and solvent has a profound impact on the regioselectivity of the elimination reaction, dictating which of the possible alkene products is formed. For this compound, elimination can result in the formation of 3-methylpent-1-en-1-ol (Hofmann product) or 3-methylpent-2-en-1-ol (Zaitsev product).

Base: A small, strong base like sodium ethoxide will favor the formation of the more substituted and thermodynamically more stable Zaitsev product. In contrast, a bulky base like potassium tert-butoxide will preferentially abstract the less sterically hindered proton from the C1 position, leading to the Hofmann product.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can enhance the rate of E2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the leaving group, which can favor both Sɴ2 and E2 pathways, but the specific outcome will still largely depend on the base used.

| Base | Major Elimination Product |

| Sodium Ethoxide (EtO⁻Na⁺) | 3-Methylpent-2-en-1-ol (Zaitsev) |

| Potassium tert-butoxide (t-BuOK) | 3-Methylpent-1-en-1-ol (Hofmann) |

Concurrent Reactivity of Both Functional Groups

The presence of both a chloro and a hydroxyl group on the same molecule allows for intramolecular reactions. Under appropriate conditions, the hydroxyl group can act as an internal nucleophile. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the carbon bearing the chlorine in an intramolecular Sɴ2 reaction, leading to the formation of a cyclic ether, specifically 2-(1-methylpropyl)oxirane. This type of reaction is known as the Williamson ether synthesis, occurring intramolecularly.

The formation of the epoxide is often favored when the resulting ring size is small and stable, such as a three-membered (oxirane) or five-membered (tetrahydrofuran) ring. In the case of this compound, the formation of a three-membered oxirane ring is a highly probable pathway under basic conditions.

Advanced Spectroscopic and Analytical Characterization for Elucidating the Structure of 2 Chloro 3 Methylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations in various NMR experiments, a complete structural assignment of 2-Chloro-3-methylpentan-1-ol can be established.

¹H NMR Chemical Shift Analysis of Protons Adjacent to Chloro and Hydroxyl Groups

In the ¹H NMR spectrum of this compound, the chemical environment of each proton dictates its resonance frequency. The protons on carbons bearing the electronegative chloro and hydroxyl groups are significantly deshielded and thus appear at higher chemical shifts (downfield).

The proton on the carbon atom bonded to the chlorine atom (C2) is expected to resonate in the range of 3.5-4.5 ppm. Its multiplicity will be a doublet of doublets, arising from coupling to the protons on the adjacent methylene (B1212753) group (C1) and the methine proton at C3.

The protons of the primary alcohol's methylene group (C1) are diastereotopic due to the adjacent chiral center at C2. They are expected to appear as distinct signals, likely in the 3.6-4.0 ppm range. These protons would couple to each other and to the proton on C2, resulting in complex splitting patterns, likely a pair of doublets of doublets. The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH(Cl)- | 3.5 - 4.5 | Doublet of Doublets (dd) |

| -CH₂OH | 3.6 - 4.0 | Doublet of Doublets (dd) |

| -CH(CH₃)- | 1.8 - 2.2 | Multiplet (m) |

| -CH₂CH₃ | 1.3 - 1.7 | Multiplet (m) |

| -CH(CH₃) | 0.9 - 1.2 | Doublet (d) |

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 60-70 ppm. The carbon bearing the hydroxyl group (C1) will resonate in a similar region, typically between 60-65 ppm. The remaining aliphatic carbons will appear at higher fields (lower ppm values).

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. Further information on the number of attached protons can be obtained from techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which would distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | 60 - 65 |

| C2 (-CHCl-) | 60 - 70 |

| C3 (-CH(CH₃)-) | 35 - 45 |

| C4 (-CH₂CH₃) | 20 - 30 |

| C5 (-CH₂CH₃) | 10 - 15 |

2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak would be observed between the proton at C2 and the protons at C1 and C3, confirming their connectivity. Similarly, correlations would be seen between the C3 proton and the protons of its attached methyl group and the C4 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbon atoms they are directly attached to. Each cross-peak in the HSQC spectrum would link a specific proton resonance to its corresponding carbon signal, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. For example, the proton signal around 3.5-4.5 ppm would show a correlation to the carbon signal at 60-70 ppm, confirming the -CHCl- moiety.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Characteristic Fragmentation Pathways (e.g., α-cleavage, dehydration, loss of HCl)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). However, this peak may be weak due to the facile fragmentation of the molecule. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). libretexts.orgmiamioh.edu

Several characteristic fragmentation pathways are anticipated:

α-cleavage: This involves the cleavage of the bond adjacent to the oxygen atom. For a primary alcohol, this would result in the loss of an alkyl radical. Cleavage of the C1-C2 bond would lead to the formation of a [CH₂OH]⁺ ion with a mass-to-charge ratio (m/z) of 31. youtube.com

Dehydration: Alcohols can readily lose a molecule of water (18 Da) under electron ionization, leading to a fragment ion at M-18. libretexts.orgyoutube.com

Loss of HCl: Halogenated compounds can undergo the elimination of a hydrogen halide. The loss of hydrogen chloride (36.5 Da) would result in a fragment ion at M-36.5. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragmentation Pathway | Lost Fragment | m/z of Observed Ion |

|---|---|---|

| Molecular Ion | - | 136/138 (M⁺/M+2⁺) |

| α-cleavage | -C₅H₁₀Cl | 31 |

| Dehydration | -H₂O | 118/120 |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. The calculated exact mass for the molecular formula of this compound, C₆H₁₃ClO, is 136.0655 g/mol . nih.govnih.gov HRMS would be able to confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. This technique is invaluable for confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of molecular bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, primarily the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond, as well as the alkyl (C-H) framework.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org Due to intermolecular hydrogen bonding, this absorption appears as a strong and characteristically broad band in the region of 3500–3200 cm⁻¹. orgchemboulder.com The broadness of this peak is a direct result of the varying strengths of hydrogen bonds within the sample, which causes the O-H bonds to vibrate at a wide range of slightly different frequencies. libretexts.org

Another key absorption for identifying the alcohol functionality is the C-O stretching vibration, which is typically observed in the 1260–1050 cm⁻¹ region. orgchemboulder.com The exact position of this band can help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.com For a primary alcohol like this compound, this peak is expected to appear in the lower end of the range, typically between 1075-1000 cm⁻¹. spectroscopyonline.com

The presence of the chlorine atom is indicated by the C-Cl stretching absorption. This band is typically found in the 850–550 cm⁻¹ region of the spectrum. The vibrations associated with the alkyl backbone of the molecule, specifically the C-H bonds, are also visible. Strong absorptions corresponding to sp³ C-H stretching are found in the 2960–2850 cm⁻¹ range. libretexts.org Additionally, C-H bending (scissoring) vibrations for CH₂ and CH₃ groups typically appear around 1470–1450 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity/Appearance |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500–3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2960–2850 | Strong |

| Alkyl (C-H) | C-H Bend | 1470–1450 | Medium |

| Alcohol (C-O) | C-O Stretch | 1260–1050 | Strong |

| Chloroalkane (C-Cl) | C-Cl Stretch | 850–550 | Medium to Weak |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for quantifying the relative amounts of stereoisomers. For a chiral molecule like this compound, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are vital for purity validation, while chiral chromatography is essential for determining enantiomeric purity. openochem.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for confirming the identity and assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound (molecular weight: 136.62 g/mol ), the mass spectrum exhibits characteristic fragmentation patterns. nih.gov A key feature for chlorine-containing compounds is the presence of an M+2 peak, which is a signal at two mass units higher than the molecular ion peak (M+). This occurs because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 76% and 24%, respectively. This results in a characteristic 3:1 ratio of intensities for the M+ and M+2 peaks. youtube.com

Alcohols commonly undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, leading to a resonance-stabilized oxonium ion.

Dehydration is the loss of a water molecule (H₂O, mass of 18 amu), which is often so facile that the molecular ion peak may be weak or absent, and a prominent M-18 peak is observed instead. youtube.com

The table below details the expected key fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Structure/Origin | Fragmentation Pathway |

| 136/138 | [C₆H₁₃ClO]⁺˙ (Molecular Ion) | Ionization |

| 118/120 | [C₆H₁₁Cl]⁺˙ | Dehydration (Loss of H₂O) |

| 101 | [C₅H₁₀Cl]⁺ | Alpha-cleavage (Loss of CH₂OH) |

| 87 | [C₄H₈Cl]⁺ | Cleavage of C-C bond |

| 57 | [C₄H₉]⁺ | Loss of CH(Cl)CH₂OH |

Chiral Gas Chromatography and HPLC for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers (at C2 and C3), it can exist as a mixture of stereoisomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical synthesis where one enantiomer may have desired therapeutic effects while the other could be inactive or harmful. wikipedia.org Chiral chromatography, available in both GC and HPLC formats, is the most widely used and accurate method for this purpose. openochem.org

The fundamental principle of chiral chromatography is the use of a chiral stationary phase (CSP). sigmaaldrich.com The CSP creates a chiral environment within the column, allowing it to interact differently with each enantiomer of the analyte. These transient interactions form short-lived diastereomeric complexes between the enantiomers and the CSP. openochem.org Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation and elution at distinct retention times. nih.gov

Common CSPs for the separation of chiral alcohols include derivatized cyclodextrins for chiral GC and polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) for chiral HPLC. nih.govgcms.cz The choice of the specific CSP and the chromatographic conditions (mobile phase, temperature, flow rate) is critical for achieving optimal separation. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram using the following formula:

ee (%) = (∣Area₁ – Area₂∣ / (Area₁ + Area₂)) × 100

The table below provides a hypothetical example of data from a chiral HPLC analysis of a non-racemic sample of this compound to illustrate the calculation of enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

| Enantiomer 1 | 8.45 | 150,000 |

| Enantiomer 2 | 9.62 | 50,000 |

| Total Area | 200,000 | |

| Enantiomeric Excess (ee) | ((150,000 - 50,000) / 200,000) * 100 = 50% |

Computational and Theoretical Studies of 2 Chloro 3 Methylpentan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-3-methylpentan-1-ol, DFT calculations would be instrumental in predicting a range of molecular properties.

Prediction of Solvation Effects and Stability in Various Solvents

The behavior of a molecule can change significantly in different solvents. DFT calculations, often combined with implicit or explicit solvent models, can predict the solvation free energy of this compound in various solvents. This would provide insights into its solubility and stability. For instance, a data table could be generated to show the calculated solvation energies in polar and non-polar solvents, indicating favorable interactions. However, no specific studies were found that have performed these calculations for the target molecule.

Conformational Analysis and Energy Minimization

Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis using DFT would involve calculating the potential energy surface of the molecule to identify its most stable conformers (lowest energy states). This analysis is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. A table of relative energies of different conformers would typically be presented, but such data is not available.

Molecular Dynamics Simulations for Reactive Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of dynamic processes. For this compound, MD simulations could be used to understand its behavior in a condensed phase, such as in a solution or as a pure liquid. These simulations could reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and provide insights into the molecule's reactive behavior over time. No published MD simulation studies for this specific compound were identified.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is frequently used to elucidate the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling could be employed to map out the reaction pathways. This involves locating the transition state structures and calculating the activation energies, which are critical for understanding reaction rates and selectivity. Without experimental or theoretical studies on its reactivity, this information remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. While often used for predicting biological activity, QSAR frameworks can also be applied to predict physicochemical properties, such as boiling point, vapor pressure, or environmental fate parameters. The development of a QSAR model for a class of compounds including this compound would require a dataset of related molecules with known properties. No such QSAR studies focusing on the non-biological properties of this compound were found.

Applications of 2 Chloro 3 Methylpentan 1 Ol in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Synthesizing Other Chiral Alcohols and Epoxides

One of the primary applications of 2-Chloro-3-methylpentan-1-ol is as a precursor in the synthesis of other chiral molecules, particularly chiral alcohols and epoxides. The inherent chirality of this compound can be transferred to new molecules through various synthetic transformations.

A key reaction of chlorohydrins like this compound is their conversion to epoxides through an intramolecular SN2 reaction upon treatment with a base. wikipedia.orgchemistrysteps.com This reaction proceeds with an inversion of stereochemistry at the carbon atom bearing the chlorine, allowing for the synthesis of enantiomerically pure epoxides. For instance, a specific stereoisomer, (2S,3S)-2-chloro-3-methylpentan-1-ol, has been identified as a key intermediate in the synthesis of optically active oxiranes (epoxides), underscoring the importance of its defined stereochemistry.

The resulting chiral epoxides are highly valuable intermediates themselves, as they can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles to produce a diverse range of chiral alcohols and other functionalized compounds. nih.govencyclopedia.pub

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

| Primary Alcohol (-OH) | Oxidation | 2-Chloro-3-methylpentanal, 2-Chloro-3-methylpentanoic acid |

| Chlorine (-Cl) | Nucleophilic Substitution | Epoxides (intramolecular), Ethers, Amines, etc. |

Intermediate in the Formation of Heterocyclic Compounds (e.g., Azetidines, Pyrrolidines)

For example, the synthesis of pyrrolidines can be achieved through the intramolecular cyclization of γ-aminoalcohols. organic-chemistry.org A synthetic route could potentially involve the conversion of the hydroxyl group of this compound to an amino group, followed by intramolecular cyclization where the nitrogen atom displaces the chlorine atom.

Similarly, the synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, can be accomplished through various cyclization strategies involving precursors with appropriately positioned amino and leaving groups. organic-chemistry.orgorientjchem.orgnih.govresearchgate.netresearchgate.net A derivative of this compound could theoretically be modified to serve as a substrate for such a cyclization.

Role in Natural Product Synthesis

Information regarding the specific application of this compound in the total synthesis of natural products is not available in the provided search results. However, the use of chiral building blocks, including halohydrins, is a common strategy in the stereoselective synthesis of complex natural products. nih.govcolumbia.edu The ability to introduce specific stereocenters early in a synthetic sequence is crucial for achieving the desired final structure of a natural product.

Industrial Applications as a Chemical Intermediate

Chlorohydrins as a class of compounds are important intermediates in the chemical industry. wikipedia.org While specific industrial processes utilizing this compound are not detailed in the search results, its properties are indicative of its potential utility in various industrial applications.

Production of Specialty Chemicals

The bifunctional nature of this compound makes it a suitable starting material for the production of various specialty chemicals. For example, chlorohydrins are used as precursors in the production of epoxides, which are then used to manufacture a wide range of products including resins, surfactants, and plasticizers. The specific substitution pattern of this compound could lead to specialty chemicals with tailored properties.

Input for Process Simulation Data for Chemical Engineering

There is no information available in the provided search results regarding the use of this compound as an input for process simulation data for chemical engineering. Process simulation is a critical tool in chemical engineering for designing, optimizing, and analyzing chemical processes. nfogm.noyoutube.compearson.compsecommunity.orgresearchgate.netresearchgate.net The physical and chemical properties of a compound are essential inputs for these simulations.

Environmental Chemical Transformation Pathways of 2 Chloro 3 Methylpentan 1 Ol

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (Focus on Chemical Processes)

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2-chloro-3-methylpentan-1-ol, the key abiotic pathways in aquatic and atmospheric environments are expected to be hydrolysis and photolytic degradation.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of this compound, the carbon-chlorine (C-Cl) bond is the most likely site for nucleophilic substitution by water or hydroxide (B78521) ions. This process would lead to the replacement of the chlorine atom with a hydroxyl group, resulting in the formation of 3-methylpentan-1,2-diol and hydrochloric acid.

The rate of hydrolysis for halogenated alkanes is influenced by several factors, including the pH of the surrounding medium, temperature, and the structure of the molecule itself. Generally, the hydrolysis of primary alkyl chlorides is a relatively slow process under neutral environmental conditions. The reaction can proceed through two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process where the leaving group (chloride ion) departs first, forming a carbocation intermediate. This intermediate then rapidly reacts with water. This pathway is more common for tertiary and secondary alkyl halides due to the relative stability of the corresponding carbocations. For a primary chloroalkane like this compound, this pathway is less likely unless rearrangement occurs.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile (water or hydroxide ion) attacks the carbon atom at the same time as the leaving group departs. This is the more probable pathway for primary alkyl halides.

The presence of the hydroxyl group on the same molecule may influence the hydrolysis rate, potentially through intramolecular interactions, though specific data for this compound are not available.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Primary Product | Byproduct |

| This compound | 3-Methylpentan-1,2-diol | Hydrochloric acid (HCl) |

Note: This prediction is based on general principles of haloalkane hydrolysis; experimental data for this specific compound is not available.

Photolytic Degradation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the solar spectrum. In the atmosphere, direct photolysis of this compound is possible if the molecule absorbs light at wavelengths present in sunlight. The C-Cl bond is susceptible to cleavage upon absorption of sufficient energy, leading to the formation of a carbon-centered radical and a chlorine radical.

Homolytic Cleavage: CH₃CH₂CH(CH₃)CH(Cl)CH₂OH + hν → CH₃CH₂CH(CH₃)CH(•)CH₂OH + Cl•

The resulting highly reactive radicals can then participate in a variety of secondary reactions. The carbon-centered radical can react with molecular oxygen to form peroxy radicals, initiating a chain of oxidation reactions that can lead to the formation of aldehydes, ketones, and carboxylic acids, and ultimately to mineralization (complete breakdown to CO₂, H₂O, and HCl). The chlorine radical is also highly reactive and can participate in atmospheric ozone depletion cycles or react with other organic molecules.

In aquatic environments, direct photolysis can also occur in the sunlit surface layers. Additionally, indirect photolysis can be a significant degradation pathway. This process involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then transfer the energy to the this compound molecule or generate reactive oxygen species (like hydroxyl radicals) that can readily attack the compound.

The efficiency of photolytic degradation is described by the quantum yield, which is the number of molecules transformed per photon absorbed. Specific quantum yield data for this compound are not available in the scientific literature.

Biotic Transformation by Microorganisms (Focus on Chemical Breakdown, not Ecotoxicity)

Microorganisms play a crucial role in the environmental degradation of a wide range of organic pollutants, including halogenated compounds. The biodegradation of this compound is expected to be mediated by specific enzymes capable of cleaving the carbon-chlorine bond.

The initial step in the microbial degradation of many haloalcohols is dehalogenation. Several classes of dehalogenating enzymes have been identified in various bacteria and fungi. A key enzyme family is the haloalcohol dehalogenases . These enzymes typically act on vicinal haloalcohols (where the halogen and hydroxyl groups are on adjacent carbon atoms) to produce an epoxide, which is then further metabolized. However, since this compound is not a vicinal haloalcohol, this specific pathway may not be the primary route of degradation.

Other dehalogenation mechanisms that could be relevant include:

Hydrolytic dehalogenation: Some microorganisms possess haloalkane dehalogenases that catalyze the hydrolytic cleavage of the C-Cl bond, replacing the chlorine atom with a hydroxyl group. This enzymatic reaction is analogous to the abiotic hydrolysis process described earlier, but it is significantly accelerated by the enzyme. The product would be 3-methylpentan-1,2-diol.

Oxidative dehalogenation: In this process, mono- or dioxygenase enzymes incorporate one or two atoms of oxygen into the molecule, leading to an unstable intermediate that subsequently eliminates the chlorine atom. This pathway often results in the formation of an aldehyde or ketone.

Reductive dehalogenation: Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration. This involves the replacement of a chlorine atom with a hydrogen atom.

Following the initial dehalogenation step, the resulting dehalogenated aliphatic alcohol (e.g., 3-methylpentan-1,2-diol) would likely be further metabolized through common microbial pathways for alcohol and alkane degradation, such as oxidation to aldehydes and carboxylic acids, followed by entry into central metabolic cycles like the Krebs cycle. The presence of the methyl branch may influence the rate and pathway of degradation. nih.gov

Table 2: Potential Microbial Transformation Pathways and Products of this compound

| Transformation Pathway | Key Enzyme Type (Example) | Initial Product(s) |

| Hydrolytic Dehalogenation | Haloalkane dehalogenase | 3-Methylpentan-1,2-diol |

| Oxidative Dehalogenation | Monooxygenase / Dioxygenase | 3-Methyl-1-hydroxypentan-2-one or other oxidized intermediates |

| Reductive Dehalogenation | Reductive dehalogenase | 3-Methylpentan-1-ol |

Note: These are potential pathways based on known microbial degradation of other chlorinated compounds. The specific microorganisms and enzymes involved in the degradation of this compound have not been documented.

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in various fields of chemistry necessitates the development of efficient and environmentally benign synthetic methodologies. For 2-Chloro-3-methylpentan-1-ol, future research is centered on greener and more atom-economical synthetic strategies.

Biocatalytic Approaches: A significant trend is the use of biocatalysis to achieve high stereoselectivity, which is often challenging with conventional chemical methods. nih.gov Enzymes such as ketoreductases, lipases, and halohydrin dehalogenases (HHDHs) are being explored for the asymmetric synthesis of vicinal halohydrins. nih.govproquest.com Research is focused on:

Enzyme Engineering: Improving the catalytic efficiency and enantioselectivity of wild-type enzymes through rational protein design and directed evolution. nih.govresearchgate.net

Cascade Reactions: Designing one-pot, multi-enzyme cascade processes to convert simple starting materials into complex chiral halohydrins with high yields and stereoselectivities. researchgate.net

Continuous Flow Technology: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and reduced waste generation. tue.nlrsc.org Future work aims to adapt and optimize flow chemistry for the production of this compound. acs.org A particularly sustainable approach involves the solvent-free reaction of the corresponding diol with hydrogen chloride gas in a continuous flow reactor, a method that produces water as the sole byproduct. tue.nl

| Synthesis Approach | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity (>99% ee), mild reaction conditions, reduced environmental impact. researchgate.net | Protein engineering to enhance enzyme stability and activity; development of multi-enzyme cascade systems. nih.gov |

| Continuous Flow | Improved safety and process control, higher yields, reduced waste, potential for automation. rsc.orgtue.nl | Development of solvent-free systems; optimization of reactor design and reaction conditions. tue.nl |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. | Exploration of solid-state reactions and catalyst development for mechanochemical halohydrin synthesis. |

Exploration of New Reactivity Profiles

The dual functionality of this compound—a primary alcohol and a secondary alkyl chloride—provides a rich platform for chemical transformations. While its conversion to epoxides and standard nucleophilic substitution and oxidation reactions are well-established, future research is aimed at uncovering more sophisticated reactivity.

Intramolecular Cyclizations: Beyond simple epoxide formation, there is potential for more complex intramolecular cyclization reactions to form novel heterocyclic or carbocyclic systems. researchgate.netelectronicsandbooks.com By carefully choosing reagents and reaction conditions, it may be possible to direct the cyclization pathway to generate five- or six-membered rings, which are valuable scaffolds in organic synthesis.

Enzyme-Mediated Transformations: The promiscuity of certain enzymes, particularly halohydrin dehalogenases (HHDHs), opens new avenues. HHDHs can catalyze the reverse reaction of epoxide formation, involving the ring-opening of the corresponding epoxide with various nucleophiles like azide, cyanide, or nitrite. researchgate.net This suggests that this compound can serve as a precursor for the stereoselective synthesis of β-substituted alcohols containing novel C-N or C-C bonds, which are not accessible through traditional routes. researchgate.netacs.org

Organocatalytic Functionalization: Recent advances in organocatalysis, such as the asymmetric fluorination of related α-chloroaldehydes, suggest the potential for further stereoselective modification at the carbon atom bearing the chlorine. nih.gov This could lead to the synthesis of highly functionalized and stereochemically complex molecules with multiple contiguous chiral centers.

Integration into Advanced Catalytic Systems

While not yet extensively studied in this context, the chiral nature and bifunctionality of this compound make it an attractive candidate for the development of novel catalysts and ligands for asymmetric synthesis.

Precursor for Chiral Ligands: The hydroxyl group can serve as an anchor point for building more complex molecular architectures. Future research will likely explore the conversion of this compound into valuable chiral ligands, such as amino-alcohols or phosphine-alcohols. These ligands could then be coordinated with transition metals to create catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and oxidations.

Role in Organocatalysis: The molecule itself or its derivatives could be employed as organocatalysts. The hydroxyl group could act as a hydrogen-bond donor to activate substrates, while the chiral backbone provides the necessary stereochemical environment to control the reaction outcome. This could be particularly relevant in reactions such as asymmetric aldol (B89426) or Michael additions.

Applications in Materials Science and Polymer Chemistry (Excluding Biological/Medical Polymers)

The unique structure of this compound makes it a promising monomer for creating advanced functional polymers with tailored properties.

Synthesis of Functional Polymers: The hydroxyl group enables its incorporation into polymer chains through reactions like esterification or etherification, leading to the formation of polyesters and polyethers. byjus.com The key feature of the resulting polymers would be the presence of a reactive chloro- group at regular intervals along the polymer backbone.

Post-Polymerization Modification: This pendant chloro group serves as a reactive handle for post-polymerization modification. routledge.com This allows for the covalent attachment of a wide variety of functional molecules, enabling the fine-tuning of the polymer's physical and chemical properties. Potential applications for such functionalized materials include:

Specialty Coatings: Polymers with tailored refractive indices or surface energies.

Advanced Adhesives: Materials with enhanced cross-linking capabilities for improved strength and thermal stability.

Ion-Conducting Membranes: Polymers functionalized with charged groups for use in separation technologies or energy storage devices.

| Polymer Type | Synthetic Route | Potential Application (Non-Biological) |

| Functional Polyesters | Polycondensation with dicarboxylic acids. | High-performance resins, specialty coatings. |

| Functional Polyethers | Self-polycondensation or reaction with diols (via Williamson ether synthesis). byjus.com | Solid polymer electrolytes, gas separation membranes. |

| Grafted Copolymers | "Grafting-from" or "grafting-to" reactions at the C-Cl site. | Compatibilizers for polymer blends, surface modifiers. |

Q & A

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.